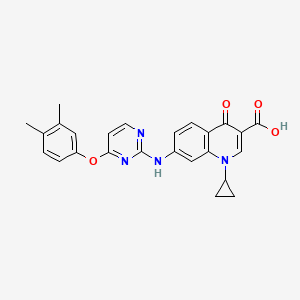
Anti-MRSA agent 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-MRSA agent 5 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat due to its resistance to many antibiotics, including methicillin and other beta-lactams . This compound is part of a new generation of antimicrobial agents aimed at addressing the growing issue of antibiotic resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 5 involves a multi-step process that includes the formation of key intermediates through various chemical reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-MRSA agent 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s structure.
Substitution: Replacement of specific atoms or groups within the molecule to enhance its antimicrobial activity.
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antimicrobial properties. These derivatives are tested for their efficacy against MRSA and other resistant bacteria .
Wissenschaftliche Forschungsanwendungen
Anti-MRSA agent 5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Biology: Investigated for its effects on bacterial cell walls and membranes, as well as its interactions with other cellular components.
Medicine: Explored as a potential treatment for MRSA infections, particularly in cases where traditional antibiotics are ineffective.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination
Wirkmechanismus
The mechanism of action of Anti-MRSA agent 5 involves disrupting the bacterial cell wall and membrane integrity. This compound targets specific proteins involved in cell wall biosynthesis, leading to cell lysis and death. Key molecular targets include penicillin-binding proteins and enzymes involved in peptidoglycan synthesis . Additionally, this compound induces oxidative stress within the bacterial cell, further contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Anti-MRSA agent 5 is unique in its dual mechanism of action, combining cell wall disruption with oxidative stress induction. Similar compounds include:
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis but lacks the oxidative stress component.
Daptomycin: A lipopeptide antibiotic that disrupts cell membrane integrity but does not target peptidoglycan synthesis.
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis but does not affect the cell wall or induce oxidative stress
Eigenschaften
Molekularformel |
C25H22N4O4 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
1-cyclopropyl-7-[[4-(3,4-dimethylphenoxy)pyrimidin-2-yl]amino]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H22N4O4/c1-14-3-7-18(11-15(14)2)33-22-9-10-26-25(28-22)27-16-4-8-19-21(12-16)29(17-5-6-17)13-20(23(19)30)24(31)32/h3-4,7-13,17H,5-6H2,1-2H3,(H,31,32)(H,26,27,28) |
InChI-Schlüssel |
LVWQTFGGIKODJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC2=NC(=NC=C2)NC3=CC4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




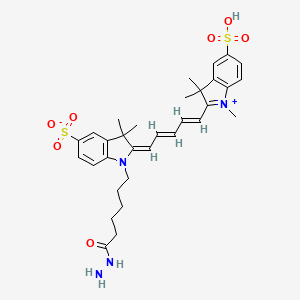
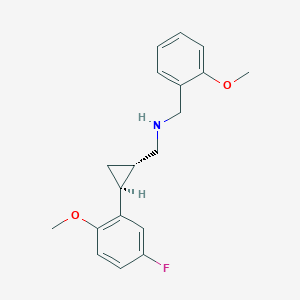
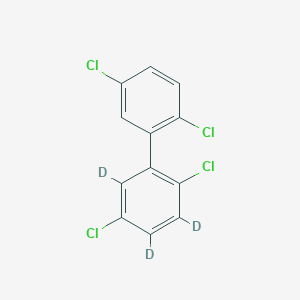
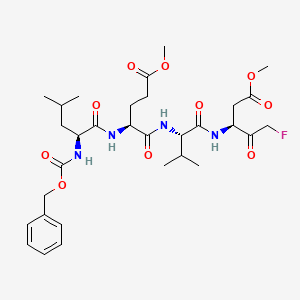
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)
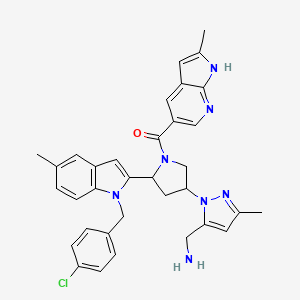
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)

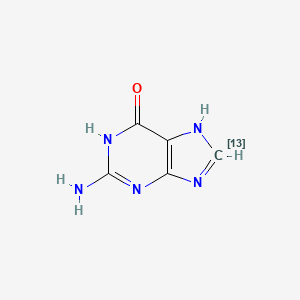
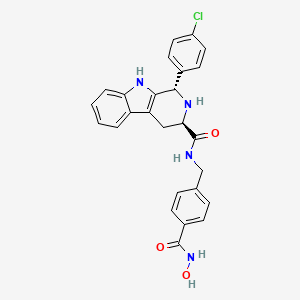
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)

